molecular formula C16H14ClNO4 B13522014 N-((Benzyloxy)carbonyl)-N-(3-chlorophenyl)glycine

N-((Benzyloxy)carbonyl)-N-(3-chlorophenyl)glycine

Cat. No.: B13522014
M. Wt: 319.74 g/mol
InChI Key: RJLGXWRFMNRXLB-UHFFFAOYSA-N
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Description

2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound that features a benzyloxycarbonyl group, a 3-chlorophenyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves the following steps:

    Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl chloroformate with an appropriate amine under basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the coupling of the benzyloxycarbonyl-protected amine with a 3-chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the aminoacetic acid moiety: This can be done by reacting the intermediate with glycine or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of benzyloxycarbonyl ketones or aldehydes.

    Reduction: Formation of benzyloxycarbonyl-protected amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The benzyloxycarbonyl group can protect the amino group during synthesis and be removed under specific conditions to release the active amine.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid

Uniqueness

2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific positioning of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-(3-chloro-N-phenylmethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C16H14ClNO4/c17-13-7-4-8-14(9-13)18(10-15(19)20)16(21)22-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,20)

InChI Key

RJLGXWRFMNRXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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